molecular formula C17H20ClNO3S2 B2618281 1-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide CAS No. 1203255-83-7

1-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide

Cat. No.: B2618281
CAS No.: 1203255-83-7
M. Wt: 385.92
InChI Key: AKPSEMAQTUOXFJ-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide is a complex organic compound that features a chlorophenyl group, a thiophene ring, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide typically involves multiple steps:

    Formation of the oxan-4-yl intermediate: This step involves the reaction of a suitable oxane derivative with a thiophene compound under controlled conditions.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorophenyl halide and a base.

    Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide undergoes several types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The methanesulfonamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

1-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic properties.

    Chemical Biology: It is used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π interactions. The methanesulfonamide moiety may form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    1-{[5-(4-chlorophenyl)thiophen-2-yl]methyl}piperazine: This compound shares the chlorophenyl and thiophene groups but has a piperazine ring instead of an oxane ring.

    4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole: This compound also contains a chlorophenyl and thiophene group but has a different core structure.

Uniqueness

1-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxane ring and methanesulfonamide moiety distinguishes it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3S2/c18-15-5-2-1-4-14(15)12-24(20,21)19-13-17(7-9-22-10-8-17)16-6-3-11-23-16/h1-6,11,19H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPSEMAQTUOXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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